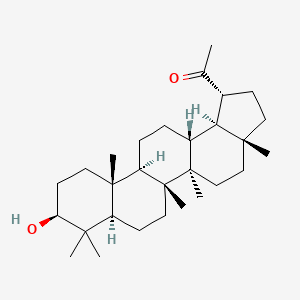
Eicosapentaenoic Acid Quant-PAK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The eicosapentaenoic acid (EPA) Quant-PAK has been designed for the convenient, precise quantification of EPA by GC- or LC-MS. It includes a 50 µg vial of EPA-d5 and a precisely weighed vial of unlabeled EPA, with the precise weight (2-4 mg) indicated on the vial. This unlabeled EPA can be used to quantify the EPA-d5 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Propiedades
Sinónimos |
EPA Quant-PAK; Timnodonic Acid Quant-PAK |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



